molecular formula C10H11N3O2 B8493933 Butanamide, 3-oxo-2-(phenylhydrazono)-

Butanamide, 3-oxo-2-(phenylhydrazono)-

Katalognummer: B8493933
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: WUBFXAJSFLACFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, 3-oxo-2-(phenylhydrazono)- is an organic compound characterized by the presence of a phenylhydrazono group attached to a 3-oxobutyramide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)- typically involves the reaction of phenylhydrazine with an appropriate precursor, such as a 3-oxobutyramide derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylhydrazine hydrochloride and sodium acetate, with the reaction being conducted in a solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for Butanamide, 3-oxo-2-(phenylhydrazono)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide, 3-oxo-2-(phenylhydrazono)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted phenylhydrazono derivatives and oxidized or reduced forms of the original compound .

Wirkmechanismus

The mechanism of action of Butanamide, 3-oxo-2-(phenylhydrazono)- involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This interaction can lead to various biological effects, such as antimicrobial activity and potential therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Indolecarbaldehyde phenylhydrazone
  • 2-Indolecarbaldehyde phenylhydrazone
  • 2-oxo-1,3-bis-(phenylhydrazono) derivatives

Uniqueness

Butanamide, 3-oxo-2-(phenylhydrazono)- stands out due to its specific structural features, which confer unique chemical and biological properties. Its ability to form stable complexes with metals and its potential antimicrobial activity make it a compound of significant interest in various research fields .

Eigenschaften

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

3-hydroxy-2-phenyldiazenylbut-2-enamide

InChI

InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,11,15)

InChI-Schlüssel

WUBFXAJSFLACFI-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C(=O)N)N=NC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.